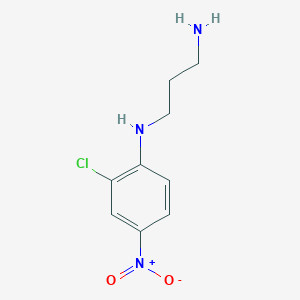
N-(2-chloro-4-nitrophenyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chloro-4-nitrophenyl)propane-1,3-diamine” is a chemical compound with the molecular formula C9H12ClN3O2 . It has a molecular weight of 229.66 .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-4-nitrophenyl)propane-1,3-diamine” consists of a propane-1,3-diamine moiety attached to a 2-chloro-4-nitrophenyl group . Unfortunately, specific details about the 3D structure or the bond angles were not found in the search results.Physical And Chemical Properties Analysis
“N-(2-chloro-4-nitrophenyl)propane-1,3-diamine” has a molecular weight of 229.66 . Unfortunately, specific information about its physical and chemical properties such as density, melting point, boiling point, and flash point were not found in the search results .科学的研究の応用
Polymer Science and Materials Engineering :
- Fluorinated Polyimides : A novel fluorinated diamine monomer was used to synthesize polyimides with good solubility, high thermal stability, and low moisture absorption, offering potential applications in electronics and coatings (Yang, Chen, & Chen, 2005).
- Organosoluble Polyimides : Synthesis of polyimides from various aromatic dianhydrides and a diamine-containing oxyethylene unit demonstrates their potential use in creating high-performance materials with good thermal and mechanical properties (Liaw, Liaw, & Tsai, 1997).
- Highly Transparent Polyimides : Research on polyimides derived from pyridine ring diamine monomers showed promising applications due to their transparency, solubility, and thermal stability (Li, Wen, Wang, & Zhu, 2017).
Environmental Science and Remediation :
- Treatment of N-nitrosodimethylamine (NDMA) in Groundwater : Research has shown the effectiveness of a fluidized bed reactor (FBR) using the bacterium Rhodococcus ruber for treating NDMA, a suspected human carcinogen, in groundwater (Webster, Condee, & Hatzinger, 2013).
- Membrane Bioreactor for NDMA Treatment : A membrane bioreactor (MBR) utilizing Rhodococcus ruber showed potential for treating NDMA in water, offering an alternative to traditional UV irradiation methods (Hatzinger, Condee, McClay, & Togna, 2011).
Chemical Synthesis and Catalysis :
- Polycondensation Mechanisms : A study on Ni-catalyzed chain-growth polymerization provided insights into the synthesis of well-defined poly(3-hexylthiophene), which is important for the development of conducting and semiconducting polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Electrochemical and Photonic Applications :
- Optical Storage in Polymers : The synthesis and properties of azo polymers, which are important for reversible optical storage, were explored. This research contributes to the development of materials for advanced optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Inorganic Chemistry and Coordination Compounds :
- Nickel(II) Complexes : The synthesis and characterization of nickel(II) ion complexes with various ligands, including N-(2-chloro-4-nitrophenyl)propane-1,3-diamine derivatives, have been explored for potential applications in catalysis and material science (Chattopadhyay, Drew, Díaz, & Ghosh, 2007).
将来の方向性
The future directions for the study of “N-(2-chloro-4-nitrophenyl)propane-1,3-diamine” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the activities observed for similar compounds , it may be of interest to explore its potential as an antimicrobial or anticancer agent. Further studies could also aim to elucidate its mechanism of action.
特性
IUPAC Name |
N'-(2-chloro-4-nitrophenyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11/h2-3,6,12H,1,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZMZSLFAGBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

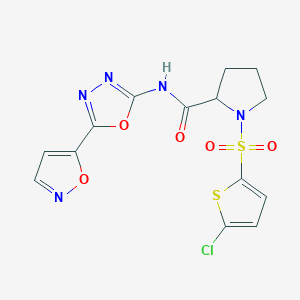
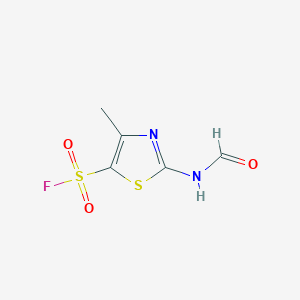
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2953991.png)

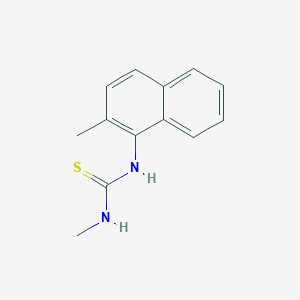
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)
![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)
![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)

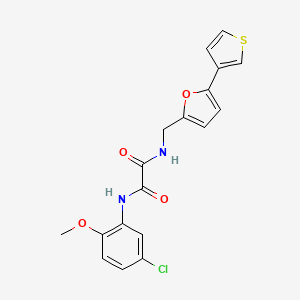

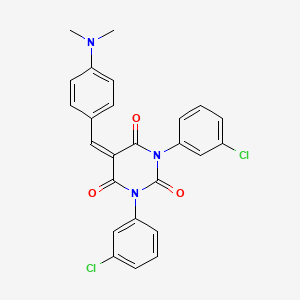
![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)